molecular formula C14H10ClN3O4S2 B2786518 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 886929-07-3

5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2786518
CAS No.: 886929-07-3
M. Wt: 383.82
InChI Key: FZIRZKDBDAHIDY-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a thiophene ring, an oxadiazole ring, and a sulfonylphenyl group, making it a complex molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfonylphenyl Group: This step involves the sulfonylation of the phenyl ring, which can be done using sulfonyl chlorides in the presence of a base.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of ketones with α-cyanoesters in the presence of elemental sulfur and a base.

    Coupling Reactions: The final step involves coupling the oxadiazole and thiophene rings with the sulfonylphenyl group, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: It can be incorporated into polymers to enhance their electronic properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress.

    Antimicrobial Activity: It may exhibit antimicrobial properties against various bacterial and fungal strains.

Medicine

    Drug Development: The compound can be explored as a lead compound for the development of new drugs, particularly for conditions involving oxidative stress or microbial infections.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: The compound can be used in the production of pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit enzymes involved in oxidative stress by binding to their active sites and preventing substrate access. This inhibition can lead to reduced oxidative damage in cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester
  • 5-chloro-3-(methylamino)sulfamoyl-2-carboxylic acid methyl ester

Uniqueness

  • Structural Complexity : The presence of both the oxadiazole and thiophene rings, along with the sulfonylphenyl group, makes it structurally unique compared to simpler analogs.
  • Chemical Properties : The combination of these functional groups imparts unique chemical properties, such as enhanced stability and reactivity.
  • Biological Activity : The compound’s potential as an enzyme inhibitor and antimicrobial agent sets it apart from similar compounds with less biological activity.

Properties

IUPAC Name

5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S2/c1-24(20,21)9-4-2-3-8(7-9)13-17-18-14(22-13)16-12(19)10-5-6-11(15)23-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIRZKDBDAHIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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